Delamanid (OPC-67683, Deltyba™) is a novel anti-tuberculosis drug developed by Otsuka Pharmaceutical Co., Ltd. [, ]. It belongs to the nitro-dihydro-imidazooxazole class of compounds [, ]. Delamanid is the first drug in its class approved for the treatment of multidrug-resistant tuberculosis (MDR-TB) []. Its unique mechanism of action and efficacy against drug-resistant strains make it a valuable tool in tuberculosis research.
Delamanid is an innovative pharmaceutical compound primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It belongs to the class of nitro-dihydro-imidazooxazoles and functions by inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall in Mycobacterium tuberculosis. This mechanism is crucial for the survival of the bacteria, making Delamanid an important therapeutic option in combating resistant strains of tuberculosis.
Delamanid was developed by Otsuka Pharmaceutical Co. and received approval from the European Medicines Agency in 2014 for use in patients with MDR-TB. It is marketed under the brand name Deltyba and has since been included in various treatment guidelines for tuberculosis, including those from the World Health Organization.
Delamanid is classified as an antimycobacterial agent and is specifically indicated for use in combination therapy for MDR-TB. Its classification as a nitroimidazole derivative places it within a broader category of compounds known for their antibacterial properties.
The synthesis of Delamanid has been explored through various methodologies, with recent studies focusing on concise and efficient routes that minimize the use of protecting groups and expensive reagents. One effective method involves palladium-catalyzed C–N bond formation, which has shown promising yields.
Delamanid has a complex molecular structure characterized by its nitroimidazole core. The molecular formula is CHNO, and its structural features include:
The compound exhibits specific stereochemistry that is critical for its biological activity, influencing how it interacts with target enzymes involved in mycolic acid biosynthesis.
Delamanid undergoes various chemical reactions during its metabolic processing within the body, primarily converting into its active metabolite, DM-6705.
Delamanid exerts its antibacterial effects by inhibiting mycolic acid synthesis, which is vital for the structural integrity of Mycobacterium tuberculosis cell walls.
Delamanid is primarily used in clinical settings for treating MDR-TB as part of combination therapy regimens. Its role has become increasingly important as global health initiatives strive to combat rising rates of drug-resistant tuberculosis.
CAS No.: 115-71-9
CAS No.: 18097-67-1
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2